1-Methyl-1-(m-tolyl)hydrazine
CAS No.: 72233-91-1
Cat. No.: VC3689798
Molecular Formula: C8H12N2
Molecular Weight: 136.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72233-91-1 |
---|---|
Molecular Formula | C8H12N2 |
Molecular Weight | 136.19 g/mol |
IUPAC Name | 1-methyl-1-(3-methylphenyl)hydrazine |
Standard InChI | InChI=1S/C8H12N2/c1-7-4-3-5-8(6-7)10(2)9/h3-6H,9H2,1-2H3 |
Standard InChI Key | ABANUKHECQXXRH-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)N(C)N |
Canonical SMILES | CC1=CC(=CC=C1)N(C)N |
Introduction
Basic Information and Nomenclature
Chemical Identity
1-Methyl-1-(m-tolyl)hydrazine is uniquely identified through several standardized classification systems essential for scientific and regulatory purposes. The compound is registered with CAS number 72233-91-1, which serves as its primary identifier in chemical databases and literature . Its molecular formula is C₈H₁₂N₂, indicating a structure comprised of 8 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . These atoms are arranged to form a hydrazine derivative with specific substitution patterns.
With a molecular weight of 136.19 g/mol, this compound falls within the category of relatively small organic molecules . This molecular weight plays a significant role in determining its physical properties, including volatility, solubility, and diffusion characteristics in various media. The precise molecular weight calculation (136.1943 g/mol) reflects the exactitude required in analytical chemistry when working with this compound .
The structural arrangement features a hydrazine core (-NH-NH₂) where one nitrogen atom is substituted with both a methyl group and a meta-tolyl group. This creates an asymmetric pattern of substitution that influences the compound's chemical behavior, especially its reactivity in nucleophilic and electrophilic processes.
Nomenclature and Synonyms
The compound is also commonly referred to as:
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1-Methyl-1-(3-methylphenyl)hydrazine
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Hydrazine, 1-methyl-1-(3-methylphenyl)-
Each naming convention emphasizes different structural aspects of the molecule. The name "1-Methyl-1-(3-methylphenyl)hydrazine" uses the systematic approach of identifying the 3-methylphenyl group rather than using the "tolyl" terminology. This nomenclature variety is important for comprehensive literature searches and for ensuring proper identification across different chemical databases and resources.
Physical and Chemical Properties
Thermodynamic Properties
The thermodynamic properties of 1-Methyl-1-(m-tolyl)hydrazine play crucial roles in its behavior during chemical processes and storage. The compound exhibits a boiling point of 90-92°C at a reduced pressure of 1.0 Torr . This relatively low boiling point under vacuum conditions indicates significant volatility, which must be considered during handling to prevent unintended exposure through vapor inhalation.
With a density of 1.02 (units presumably g/cm³), the compound is slightly more dense than water . This property affects its behavior in liquid-liquid systems and influences separation techniques when the compound is used in reaction mixtures or purification processes.
Optical and Spectroscopic Properties
The refractive index of 1-Methyl-1-(m-tolyl)hydrazine ranges from 1.5700 to 1.5740 . This relatively high refractive index is characteristic of aromatic compounds containing nitrogen atoms and provides useful information for compound identification and purity assessment. The refractive index serves as an important physical constant for quality control in synthetic applications.
Acid-Base Properties
The predicted pKa value for 1-Methyl-1-(m-tolyl)hydrazine is 5.50±0.12 . This value indicates moderate acidity for the compound's NH proton, positioning it between typical amines and carboxylic acids in the acidity spectrum. This acid-base characteristic influences its reactivity in nucleophilic substitution reactions and its capability to form salts with appropriate acids. The pKa value is particularly relevant when considering the compound's behavior in buffered solutions or when predicting its ionization state at different pH values.
Consolidated Physical and Chemical Properties
This consolidated hazard information provides essential guidance for establishing appropriate safety protocols when working with 1-Methyl-1-(m-tolyl)hydrazine in research, production, or other settings.
Synthesis Methods
Historical Synthesis Approaches
The synthesis of 1-Methyl-1-(m-tolyl)hydrazine has been documented in chemical literature since at least the mid-20th century. A significant early reference comes from Stroh's work published in Chemische Berichte in 1957, which established fundamental methodologies for preparing aryl-substituted hydrazines . This pioneering research laid the groundwork for subsequent synthetic approaches to this compound and related derivatives.
Historical methods often employed classic organic chemistry techniques, including reduction reactions of corresponding diazonium salts or nitro compounds. These approaches typically required careful control of reaction conditions due to the potential instability of intermediate products and the reactivity of the hydrazine functional group.
Modern Synthetic Routes
Contemporary synthesis of 1-Methyl-1-(m-tolyl)hydrazine frequently employs more selective and efficient methodologies. According to the available literature, one documented synthesis route involves the use of acetic acid and zinc as reagents . This approach likely follows a reduction pathway, with zinc serving as the reducing agent in an acidic medium to generate the hydrazine functionality.
The general procedure involves controlled reaction conditions to ensure selective formation of the desired product while minimizing side reactions that could lead to over-reduction or decomposition. The synthetic process must account for the potential reactivity of both the aromatic ring and the hydrazine group, necessitating careful optimization of reaction parameters.
Synthesis Parameters and Considerations
The synthesis of 1-Methyl-1-(m-tolyl)hydrazine requires attention to several critical parameters that influence the success of the reaction and the purity of the final product:
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Temperature control: The reaction is typically conducted under moderate conditions to prevent decomposition of heat-sensitive intermediates.
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Exclusion of oxygen: Due to the potential oxidative sensitivity of hydrazine derivatives, inert atmosphere conditions may be necessary.
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Purification considerations: The isolation of pure 1-Methyl-1-(m-tolyl)hydrazine typically requires appropriate separation techniques, which may include distillation under reduced pressure (as suggested by the reported boiling point at 1.0 Torr) .
These considerations highlight the technical challenges associated with the preparation of this compound and explain why it is often sourced from specialized chemical suppliers rather than prepared in general laboratory settings.
Applications and Uses
Laboratory Applications
1-Methyl-1-(m-tolyl)hydrazine finds primary use in laboratory environments as a specialized chemical reagent. The compound is identified in the available documentation as being used for "laboratory chemicals, manufacture of chemical compounds" . This broad categorization encompasses several potential applications in research and development settings.
As a substituted hydrazine, this compound likely serves as an intermediate or building block in organic synthesis pathways. The nucleophilic character of the terminal nitrogen, combined with the structural features imparted by the methyl and m-tolyl substituents, makes it suitable for the construction of more complex nitrogen-containing compounds. These may include heterocycles, pharmaceutical precursors, or specialized materials with targeted properties.
The presence of both aliphatic (methyl) and aromatic (m-tolyl) substituents on one nitrogen atom creates an asymmetric reactivity profile that can be exploited in regioselective synthesis strategies. This structural arrangement potentially allows for selective reactions at the remaining NH₂ position, making the compound valuable in controlled sequential functionalization processes.
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